molecular formula C20H18N6O2 B3818018 N-[2-(1H-benzimidazol-1-ylcarbonyl)phenyl]-3-(3-methyl-1H-1,2,4-triazol-5-yl)propanamide

N-[2-(1H-benzimidazol-1-ylcarbonyl)phenyl]-3-(3-methyl-1H-1,2,4-triazol-5-yl)propanamide

Cat. No. B3818018
M. Wt: 374.4 g/mol
InChI Key: NGGIJHPMDYZOTA-UHFFFAOYSA-N
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Description

The compound “N-[2-(1H-benzimidazol-1-ylcarbonyl)phenyl]-3-(3-methyl-1H-1,2,4-triazol-5-yl)propanamide” contains several interesting functional groups, including a benzimidazole ring and a 1,2,4-triazole ring . These groups are often found in biologically active compounds. For example, imidazole, a similar structure to benzimidazole, is a core component of many important biological molecules, such as histidine and histamine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole and 1,2,4-triazole rings. These rings are likely to contribute to the compound’s chemical properties and reactivity .


Chemical Reactions Analysis

The benzimidazole and 1,2,4-triazole rings in the compound can participate in various chemical reactions. For example, they can act as a base, forming salts with acids, or as a nucleophile, reacting with electrophiles .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing benzimidazole or triazole rings work by inhibiting certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Compounds containing benzimidazole and triazole rings have a wide range of potential applications, particularly in the field of medicinal chemistry . Future research could explore new synthetic routes to these compounds, as well as their potential uses as therapeutic agents.

properties

IUPAC Name

N-[2-(benzimidazole-1-carbonyl)phenyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-13-22-18(25-24-13)10-11-19(27)23-15-7-3-2-6-14(15)20(28)26-12-21-16-8-4-5-9-17(16)26/h2-9,12H,10-11H2,1H3,(H,23,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGIJHPMDYZOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CCC(=O)NC2=CC=CC=C2C(=O)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-benzimidazol-1-ylcarbonyl)phenyl]-3-(3-methyl-1H-1,2,4-triazol-5-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-benzimidazol-1-ylcarbonyl)phenyl]-3-(3-methyl-1H-1,2,4-triazol-5-yl)propanamide
Reactant of Route 2
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N-[2-(1H-benzimidazol-1-ylcarbonyl)phenyl]-3-(3-methyl-1H-1,2,4-triazol-5-yl)propanamide
Reactant of Route 3
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N-[2-(1H-benzimidazol-1-ylcarbonyl)phenyl]-3-(3-methyl-1H-1,2,4-triazol-5-yl)propanamide
Reactant of Route 4
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N-[2-(1H-benzimidazol-1-ylcarbonyl)phenyl]-3-(3-methyl-1H-1,2,4-triazol-5-yl)propanamide
Reactant of Route 5
N-[2-(1H-benzimidazol-1-ylcarbonyl)phenyl]-3-(3-methyl-1H-1,2,4-triazol-5-yl)propanamide
Reactant of Route 6
N-[2-(1H-benzimidazol-1-ylcarbonyl)phenyl]-3-(3-methyl-1H-1,2,4-triazol-5-yl)propanamide

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